molecular formula C21H24N2O2 B2786750 N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide CAS No. 1396814-02-0

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide

Cat. No. B2786750
CAS RN: 1396814-02-0
M. Wt: 336.435
InChI Key: AMNGDAZHZKEKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide, also known as DEAB, is a chemical compound that has gained attention for its potential use in scientific research. DEAB is a small molecule inhibitor that has been found to have various biological effects, including the ability to inhibit certain enzymes and signaling pathways. In

Mechanism of Action

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide exerts its biological effects through the inhibition of specific enzymes and signaling pathways. In the case of retinoic acid synthesis, this compound inhibits the activity of the enzyme aldehyde dehydrogenase 1A2 (ALDH1A2), which is responsible for the conversion of retinaldehyde to retinoic acid. In the case of cancer research, this compound inhibits the activity of ALDH, which is involved in the detoxification of various endogenous and exogenous compounds.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific context in which it is used. In developmental biology, this compound has been found to cause defects in embryonic development, particularly in the formation of the anterior-posterior axis. In cancer research, this compound has been found to inhibit the growth and survival of cancer cells, particularly those with high levels of ALDH activity.

Advantages and Limitations for Lab Experiments

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide has several advantages for lab experiments, including its small size, relative ease of synthesis, and specificity for its target enzymes and signaling pathways. However, this compound also has several limitations, including its potential toxicity and off-target effects, as well as the need for careful optimization of experimental conditions to achieve desired effects.

Future Directions

There are several future directions for research on N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide, including the development of more potent and specific inhibitors of ALDH and other enzymes and signaling pathways, the investigation of the effects of this compound on other biological processes and systems, and the exploration of potential therapeutic applications of this compound in various diseases and conditions. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound and to optimize its use in lab experiments and potential clinical applications.

Synthesis Methods

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide can be synthesized through a multi-step process involving the reaction of 2-phenoxybenzoic acid with diethylaminoethanol and subsequent reactions with acetic anhydride and propargyl bromide. The resulting product is then purified through column chromatography and characterized through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-(diethylamino)but-2-yn-1-yl)-2-phenoxybenzamide has been found to have various scientific research applications, particularly in the fields of developmental biology and cancer research. In developmental biology, this compound has been used as an inhibitor of retinoic acid synthesis, which is essential for embryonic development. In cancer research, this compound has been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that is overexpressed in many types of cancer cells and is associated with cancer stem cells.

properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-23(4-2)17-11-10-16-22-21(24)19-14-8-9-15-20(19)25-18-12-6-5-7-13-18/h5-9,12-15H,3-4,16-17H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNGDAZHZKEKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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